molecular formula C8H14O B13289072 3-Ethylcyclopentane-1-carbaldehyde

3-Ethylcyclopentane-1-carbaldehyde

Cat. No.: B13289072
M. Wt: 126.20 g/mol
InChI Key: PUWQTAZQYWLTIF-UHFFFAOYSA-N
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Description

3-Ethylcyclopentane-1-carbaldehyde: is an organic compound with the molecular formula C8H14O . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by a five-membered cyclopentane ring with an ethyl group and an aldehyde functional group attached to it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclopentane-1-carbaldehyde can be achieved through various methods. One common approach involves the alkylation of cyclopentanone followed by oxidation . The reaction typically starts with the alkylation of cyclopentanone using an ethyl halide in the presence of a strong base like sodium hydride. The resulting 3-ethylcyclopentanone is then oxidized to form this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry principles may be applied to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, Jones reagent, PCC, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Halogens, electrophiles

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Ethylcyclopentane-1-carbaldehyde is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be employed in the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents . Its unique structure and reactivity make it a valuable intermediate in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of 3-ethylcyclopentane-1-carbaldehyde involves its interaction with nucleophiles due to the presence of the electrophilic aldehyde group. The aldehyde carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various reaction intermediates. These intermediates can undergo further transformations depending on the reaction conditions and reagents used .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze aldehyde-related reactions. The compound can act as a substrate for aldehyde dehydrogenases or other enzymes involved in aldehyde metabolism .

Comparison with Similar Compounds

Uniqueness: 3-Ethylcyclopentane-1-carbaldehyde is unique due to the presence of both an ethyl group and an aldehyde functional group on a five-membered cyclopentane ring. This combination of structural features imparts distinct chemical reactivity and physical properties compared to other similar compounds .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-ethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-2-7-3-4-8(5-7)6-9/h6-8H,2-5H2,1H3

InChI Key

PUWQTAZQYWLTIF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)C=O

Origin of Product

United States

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